
Pivaloyl isothiocyanate
描述
Pivaloyl isothiocyanate is an organic compound with the molecular formula C6H9NOS. It is a derivative of pivalic acid and is characterized by the presence of an isothiocyanate group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
作用机制
Target of Action
Pivaloyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It has been shown to interact with a variety of enzymes, such as acetyl cholinesterase (AChE), butyl cholinesterase (BChE), alpha amylase, and urease . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
The primary mechanism of action of isothiocyanates, including this compound, is through the induction of apoptosis and inhibition of the cell cycle . This is particularly relevant in the context of cancer cells, where the compound can induce cell death and prevent the proliferation of cancerous cells .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage . These biochemical pathways are critical for maintaining cellular homeostasis, and their disruption can lead to various disease states.
Result of Action
The result of this compound’s action can be seen at the molecular and cellular levels. At the molecular level, it interacts with various enzymes and modulates their activity . At the cellular level, it can induce apoptosis and inhibit the cell cycle , leading to cell death and prevention of cell proliferation, particularly in cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . Additionally, the presence of other compounds in the environment can also influence its action. For example, the presence of certain solvents can enhance or inhibit the compound’s interaction with its targets .
生化分析
Biochemical Properties
Pivaloyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes. For instance, this compound has been shown to inhibit the activity of certain enzymes by modifying their active sites, thereby altering their catalytic functions .
Cellular Effects
This compound influences various cellular processes by interacting with key cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The binding interactions of this compound with biomolecules are primarily driven by its isothiocyanate group, which is highly reactive towards nucleophilic sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways that involve conjugation with glutathione, followed by enzymatic degradation. These metabolic processes can affect the levels of metabolites within the cell, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, this compound can be transported into cells via facilitated diffusion and may accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Pivaloyl isothiocyanate can be synthesized through the reaction of pivaloyl chloride with potassium thiocyanate. The reaction typically occurs in an inert solvent such as acetone or dichloromethane under reflux conditions. The general reaction is as follows:
C5H9COCl+KSCN→C5H9COSCN+KCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions: Pivaloyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form thioureas.
Addition Reactions: Can add to nucleophiles such as alcohols and thiols.
Cyclization Reactions: Forms heterocyclic compounds when reacted with diamines.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form thioureas.
Alcohols and Thiols: Requires a base such as triethylamine to facilitate the reaction.
Diamines: Typically requires heating to promote cyclization.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Result from the reaction with alcohols.
Heterocycles: Produced through cyclization reactions with diamines.
科学研究应用
Pivaloyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of thioureas and heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential in developing new pharmaceuticals due to its ability to form bioactive thioureas.
Industry: Utilized in the production of agrochemicals and polymer additives.
相似化合物的比较
- Phenyl isothiocyanate
- Methyl isothiocyanate
- Ethyl isothiocyanate
Comparison: Pivaloyl isothiocyanate is unique due to the presence of the bulky pivaloyl group, which imparts steric hindrance and influences its reactivity. Compared to phenyl isothiocyanate, this compound is less aromatic and more sterically hindered, affecting its reaction rates and product selectivity. Methyl and ethyl isothiocyanates are smaller and less sterically hindered, making them more reactive but less selective in forming specific products.
属性
IUPAC Name |
2,2-dimethylpropanoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-6(2,3)5(8)7-4-9/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZRSVQOVMQGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)


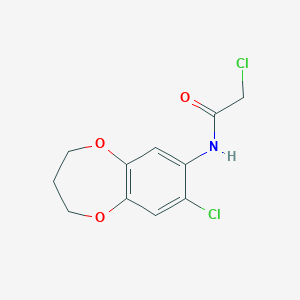
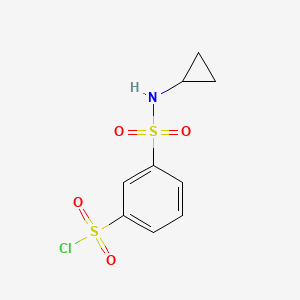
![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)

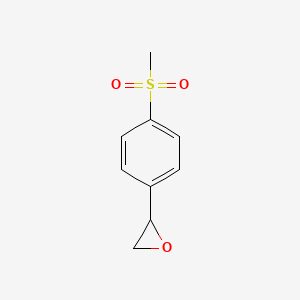
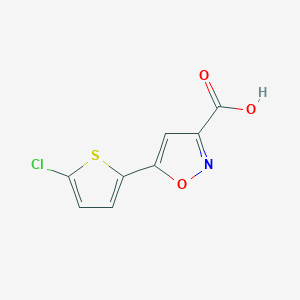
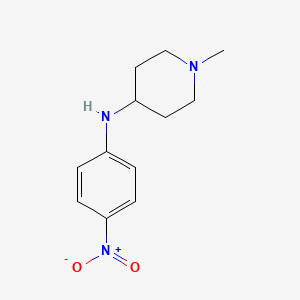
![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)
![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)
![4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B3372950.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)
